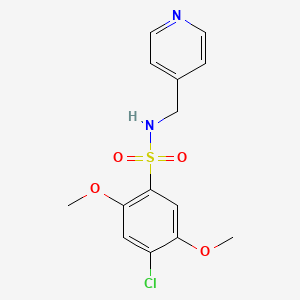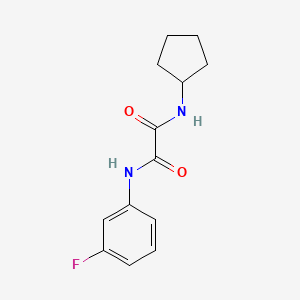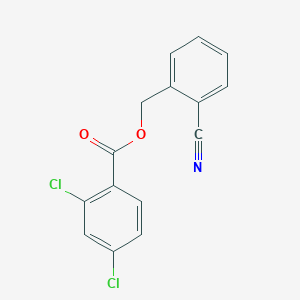![molecular formula C25H30N2O4 B5064576 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BDP and is a potent and selective antagonist of the dopamine D3 receptor.
作用机制
BDP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine signaling in the brain, which leads to a decrease in addictive behaviors. BDP has also been shown to decrease the symptoms of schizophrenia and Parkinson’s disease in animal models.
实验室实验的优点和局限性
One advantage of using BDP in lab experiments is its potency and selectivity for the dopamine D3 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using BDP is its limited availability and high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of BDP. One direction is the development of more potent and selective dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications. Another direction is the investigation of the potential use of BDP in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the study of the long-term effects of BDP on the brain and behavior is an important area of future research.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, or BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has potential therapeutic effects in several neurological disorders. The synthesis of BDP has been optimized to produce high yields and purity. Future research directions include the development of more potent and selective dopamine D3 receptor antagonists and investigation of the potential use of BDP in the treatment of other neurological disorders.
合成方法
The synthesis of BDP involves several steps. The starting material is 1-(1,3-benzodioxol-4-ylmethyl)piperazine, which is reacted with 4-(1-piperidinylcarbonyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromophenoxyacetic acid to produce BDP. The synthesis of BDP has been optimized to produce high yields and purity.
科学研究应用
BDP has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, schizophrenia, and Parkinson’s disease. BDP has also been shown to have potential therapeutic effects in these disorders.
属性
IUPAC Name |
[4-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-25(27-13-2-1-3-14-27)19-7-9-21(10-8-19)31-22-11-15-26(16-12-22)17-20-5-4-6-23-24(20)30-18-29-23/h4-10,22H,1-3,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMGWBOKRNHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)